C086

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

1160107-44-7 |

|---|---|

Fórmula molecular |

C29H28O8 |

Peso molecular |

504.5 g/mol |

Nombre IUPAC |

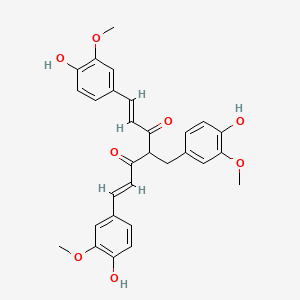

(1E,6E)-1,7-bis(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]hepta-1,6-diene-3,5-dione |

InChI |

InChI=1S/C29H28O8/c1-35-27-15-18(6-11-24(27)32)4-9-22(30)21(14-20-8-13-26(34)29(17-20)37-3)23(31)10-5-19-7-12-25(33)28(16-19)36-2/h4-13,15-17,21,32-34H,14H2,1-3H3/b9-4+,10-5+ |

Clave InChI |

YYKIPSPMJXEHDD-LUZURFALSA-N |

SMILES isomérico |

COC1=C(C=CC(=C1)CC(C(=O)/C=C/C2=CC(=C(C=C2)O)OC)C(=O)/C=C/C3=CC(=C(C=C3)O)OC)O |

SMILES canónico |

COC1=C(C=CC(=C1)CC(C(=O)C=CC2=CC(=C(C=C2)O)OC)C(=O)C=CC3=CC(=C(C=C3)O)OC)O |

Origen del producto |

United States |

Foundational & Exploratory

C086: A Novel Hsp90 Inhibitor for Cancer Therapy

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are key drivers of oncogenesis. Its inhibition represents a promising strategy for cancer treatment. This whitepaper provides an in-depth technical guide to C086, a novel Hsp90 inhibitor derived from curcumin. We will explore its mechanism of action, present available quantitative data on its efficacy, detail relevant experimental protocols, and visualize the complex signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.

Introduction to Hsp90 and Its Role in Cancer

Hsp90 is a highly conserved molecular chaperone that plays a critical role in maintaining cellular homeostasis by assisting in the proper folding, stabilization, and activation of a wide array of client proteins. In cancer cells, Hsp90 is often overexpressed and is essential for the stability and function of numerous oncoproteins that drive tumor growth, proliferation, and survival. These client proteins include mutated and overexpressed kinases, transcription factors, and other signaling molecules involved in all hallmarks of cancer.

By inhibiting Hsp90, multiple oncogenic signaling pathways can be simultaneously disrupted, leading to the degradation of client proteins and ultimately, cancer cell death. This makes Hsp90 an attractive target for cancer therapy.

This compound: A Novel Curcumin-Derived Hsp90 Inhibitor

This compound, with the chemical name 4-(4-Hydroxy-3-methoxybenzyl) curcumin, is a novel and potent Hsp90 inhibitor.[1] It is an analogue of curcumin, a natural compound known for its anti-cancer properties.[1] It is important to distinguish this compound from SU086, another Hsp90 inhibitor, which is a chalcone (B49325) derivative.

Mechanism of Action

This compound exerts its anti-cancer effects by directly binding to Hsp90 and inhibiting its chaperone function. This leads to the proteasomal degradation of Hsp90 client proteins, thereby disrupting downstream signaling pathways critical for cancer cell survival and proliferation.

Binding to Hsp90

Downregulation of Hsp90 Client Proteins and Inhibition of Signaling Pathways

The inhibition of Hsp90 by this compound leads to the degradation of key oncoproteins. In non-small cell lung cancer (NSCLC) cells, treatment with this compound resulted in the reduction of Hsp90 client proteins such as EGFR, Raf, Akt, Erk, and C-Myc.[2] This degradation, in turn, leads to the suppression of critical survival signaling pathways, including the PI3K/Akt and Ras-Raf-Erk pathways.[2]

Quantitative Data

The following table summarizes the available quantitative data on the efficacy of this compound.

| Cell Line | Cancer Type | Parameter | Value | Reference |

| SKBr3 | Breast Cancer | IC50 | 8.55 µM | [1] |

| A549 | Non-Small Cell Lung Cancer | CI (this compound + Gefitinib) | 0.393 | [2] |

| NCI-H1975 | Non-Small Cell Lung Cancer | CI (this compound + Gefitinib) | 0.304 | [2] |

IC50: Half-maximal inhibitory concentration. CI: Combination Index (CI < 1 indicates synergy).

In Vitro and In Vivo Studies

In Vitro Efficacy

This compound has demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines. In NSCLC cell lines A549 and NCI-H1975, this compound inhibited cell growth and induced apoptosis.[2] Furthermore, when combined with the EGFR inhibitor gefitinib, this compound exhibited synergistic anti-tumor effects.[2]

In Vivo Efficacy

In vivo studies using an orthotopic hepatocellular carcinoma xenograft model in nude mice have been conducted.[4] While detailed results from these studies require accessing the full-text article, the mention of such experiments indicates that this compound has been evaluated in animal models, suggesting its potential for in vivo activity.[4]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize this compound.

Hsp90 Binding Assay (Fluorescence Quenching)

-

Principle: This assay measures the change in the intrinsic fluorescence of Hsp90 upon ligand binding.

-

Protocol Outline:

-

A solution of purified Hsp90 is prepared in a suitable buffer (e.g., PBS).

-

The baseline fluorescence of the Hsp90 solution is measured using a spectrofluorometer (excitation ~280 nm, emission scan ~300-400 nm).

-

Increasing concentrations of this compound are titrated into the Hsp90 solution.

-

The fluorescence intensity is measured after each addition.

-

The quenching of Hsp90 fluorescence indicates binding of this compound. The data can be used to calculate binding parameters, although a specific Kd was not found in the reviewed literature.

-

Cell Viability Assay (MTT Assay)

-

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells.

-

Protocol Outline:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

-

MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC50 value is calculated from the dose-response curve.

-

Apoptosis Assay (Annexin V/PI Staining)

-

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the cell membrane during early apoptosis, while propidium (B1200493) iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

-

Protocol Outline:

-

Cells are treated with this compound for a specified time.

-

Both adherent and floating cells are collected and washed with cold PBS.

-

Cells are resuspended in Annexin V binding buffer.

-

Fluorescently labeled Annexin V and PI are added to the cell suspension and incubated in the dark.

-

The stained cells are analyzed by flow cytometry.

-

Western Blot Analysis

-

Principle: Western blotting is used to detect specific proteins in a sample.

-

Protocol Outline:

-

Cells are treated with this compound and then lysed to extract total protein.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the target proteins (e.g., Hsp90, EGFR, Akt, Erk, β-actin).

-

The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Signaling Pathways and Visualizations

The inhibition of Hsp90 by this compound has a cascading effect on multiple signaling pathways. The following diagrams, generated using the DOT language, illustrate these relationships.

Caption: Hsp90 client proteins in key oncogenic signaling pathways.

Caption: The mechanism of action of this compound leading to cancer cell death.

Caption: A typical experimental workflow for evaluating a novel Hsp90 inhibitor like this compound.

Conclusion and Future Directions

This compound is a promising novel Hsp90 inhibitor with demonstrated in vitro efficacy against cancer cells, particularly in combination with other targeted therapies. Its ability to induce the degradation of multiple oncoproteins and disrupt key survival pathways highlights its therapeutic potential.

Further research is warranted to fully elucidate the therapeutic potential of this compound. Key future directions include:

-

Comprehensive In Vivo Studies: Detailed pharmacokinetic, pharmacodynamic, and toxicology studies in animal models are essential to evaluate its safety and efficacy in a whole-organism context.

-

Determination of Binding Affinity: Quantifying the binding affinity (Kd) of this compound to Hsp90 will provide a more precise understanding of its potency.

-

Expansion to Other Cancer Types: Investigating the efficacy of this compound in a broader range of cancer cell lines and tumor types is necessary to identify patient populations that may benefit most from this therapy.

-

Combination Therapy Optimization: Further exploration of synergistic combinations with other anti-cancer agents could lead to more effective and durable treatment responses.

This whitepaper provides a foundational understanding of this compound as a novel Hsp90 inhibitor. The presented data and methodologies offer a valuable resource for the scientific community to build upon in the ongoing effort to develop new and effective cancer therapies.

References

- 1. SU086, an inhibitor of HSP90, impairs glycolysis and represents a treatment strategy for advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Hsp90 Inhibitor this compound Potently Inhibits Non-Small Cell Lung Cancer Cells As A Single Agent Or In Combination With Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibitor binding to Hsp90: a review of thermodynamic, kinetic, enzymatic, and cellular assays - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of C086: A Potent Curcumin Analog for Oncological Research

Fuzhou, China - Researchers have synthesized and characterized a novel curcumin (B1669340) analog, C086, demonstrating significantly enhanced bioavailability and potent anti-cancer activities. This in-depth guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, tailored for researchers, scientists, and drug development professionals. This compound, identified as 4-(4-hydroxy-3-methoxyphenyl) curcumin, has shown promise as a preclinical candidate, notably as a potent inhibitor of Heat Shock Protein 90 (Hsp90).[1]

Discovery and Rationale

Curcumin, a natural polyphenol derived from turmeric, has long been investigated for its therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects. However, its clinical application has been hampered by poor aqueous solubility and low bioavailability.[1] In response to these limitations, a series of curcumin analogs were developed through structure-based drug design to improve pharmacological properties. This compound emerged from these efforts as a promising compound with enhanced stability and greater anti-cancer activity in vitro and in vivo compared to its parent compound, curcumin.[1] It has demonstrated significant efficacy against various cancer cell lines, including colon cancer, chronic myeloid leukemia, and lung cancer.[1]

Synthesis of this compound

This compound, with a purity of 98.2%, was synthesized by the Institute of Clinical Pharmacology at Fujian Medical University.[1] While the precise, step-by-step protocol for this compound is proprietary, the general synthesis of such curcumin analogs typically involves a condensation reaction. This process likely entails the reaction of an appropriate benzaldehyde (B42025) derivative with 2,4-pentanedione.

A plausible synthetic route, based on established methods for creating symmetrical and unsymmetrical curcuminoids, is the Pabon reaction. This involves the condensation of a boron-acetylacetonate complex with an aromatic aldehyde. For this compound, this would involve the reaction of vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) and a second aromatic aldehyde with acetylacetone (B45752) in the presence of a boron complex and a primary amine catalyst.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the physicochemical properties and pharmacokinetic profile of this compound, particularly when formulated as a solid dispersion (this compound-SD) to enhance its solubility and bioavailability.

Table 1: Solubility and Dissolution of this compound and this compound-SD

| Formulation | Solvent | Solubility (mg/mL) | Fold Increase in Solubility |

| Free this compound | Water | < 0.001 | - |

| This compound-SD (1:3 this compound:PVP K30) | Water | 8.57 | ~8,570x |

| This compound-SD (1:4 this compound:PVP K30) | Water | 64.01 | ~64,010x |

| This compound-SD (1:6 this compound:PVP K30) | Water | 143.65 | ~143,650x |

Data extracted from a study on the enhanced anti-hepatoma effect of this compound via solid dispersion technology.[1]

Table 2: In Vivo Bioavailability of this compound-SD in Rats

| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng/h/mL) | Relative Bioavailability |

| This compound-Suspension | 450 | 18.2 ± 5.6 | 2.0 | 102.3 ± 35.8 | 1 |

| This compound-SD | 140 | 108.4 ± 28.7 | 1.5 | 805.6 ± 210.4 | ~28-fold increase |

Data represents mean ± SD (n=6). Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve. The bioavailability of this compound-SD was found to be approximately 28-fold higher than that of the this compound-Suspension.[1]

Key Signaling Pathways and Mechanism of Action

This compound exerts its anti-cancer effects through the modulation of several critical signaling pathways. It is a known Hsp90 inhibitor, which leads to the degradation of client proteins essential for tumor cell survival and proliferation.[1] Furthermore, this compound has been shown to significantly inhibit the NFκB and Raf/MEK/ERK signaling pathways.

NFκB Signaling Pathway Inhibition by this compound

The Nuclear Factor-kappa B (NFκB) pathway is a crucial regulator of inflammation, immune responses, cell proliferation, and apoptosis. In many cancers, this pathway is constitutively active, promoting cell survival and proliferation. This compound inhibits the NFκB pathway by preventing the phosphorylation of IκBα, an inhibitory protein that sequesters NFκB in the cytoplasm.[2] This inhibition of IκBα phosphorylation prevents its subsequent degradation, thereby keeping NFκB inactive and unable to translocate to the nucleus to activate the transcription of pro-survival genes.[2]

Raf/MEK/ERK Signaling Pathway Inhibition

The Raf/MEK/ERK pathway, also known as the MAPK pathway, is another critical signaling cascade that regulates cell growth, differentiation, and survival. Dysregulation of this pathway is a common feature in many cancers. The anti-hepatoma effect of this compound-SD has been linked to its ability to inhibit this pathway, leading to decreased proliferation of hepatocellular carcinoma cells.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Anti-Proliferation Assay

The anti-proliferative effects of this compound were evaluated using the HepG2 hepatocellular carcinoma cell line.

-

Cell Plating: HepG2 cells were seeded in 96-well plates at a density of 40,000 viable cells per well.

-

Treatment: Cells were treated with a series of concentrations of this compound solution (dissolved in 0.1% v/v dimethyl sulfoxide, DMSO) and this compound-SD. The final concentrations of this compound were 1.7, 3.4, 6.8, 13.6, 20.4, and 27.2 μmol/L.

-

Controls: Control groups were treated with either PVP K30 at a concentration equivalent to that in the this compound-SD formulation or with DMSO at a concentration equal to that in the this compound solution.

-

Incubation: Plates were incubated for a specified period (e.g., 24, 48, or 72 hours).

-

Viability Assessment: Cell viability was determined using a standard method such as the MTT assay.

In Vivo Bioavailability Study in Rats

The oral bioavailability of this compound was assessed in a rat model.

-

Animal Model: Male Sprague-Dawley rats (180–230 g) were randomly assigned to two groups (n=6 per group).

-

Formulations and Administration:

-

Group 1 (this compound-SD): Received this compound-SD dissolved in normal saline (0.9% w/v) at a dose of 140 mg/kg via oral gavage.

-

Group 2 (this compound-Suspension): Received this compound coarse powder dispersed in 0.5% w/v carboxymethylcellulose sodium at a dose of 450 mg/kg via oral gavage.

-

-

Blood Sampling: Blood samples were collected from the tail vein at predetermined time points post-administration.

-

Plasma Preparation and Analysis: Plasma was separated by centrifugation, and this compound concentrations were quantified using a validated LC-MS method.

-

Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and AUC were calculated from the plasma concentration-time data.

Biodistribution Study in Mice

The distribution of this compound in various organs was investigated in mice.

-

Animal Model: Twenty-one ICR mice were randomly divided into seven groups (n=3 per group).

-

Drug Administration: Mice were administered this compound-SD intragastrically at a dose of 140 mg/kg.

-

Tissue Collection: At predetermined time points (1.5, 3, 4, 5, 6, 7, and 8 hours), animals were euthanized, and blood was removed from the organs. The heart, liver, lung, kidney, and spleen were collected.

-

Sample Preparation: Organs were washed with phosphate-buffered saline, dried, and weighed.

-

Drug Quantification: Tissue homogenates were prepared, and the concentration of this compound was determined by a validated bioanalytical method (e.g., LC-MS).

-

Data Analysis: The concentration of this compound in each organ was calculated and expressed as μg/g of tissue.

Conclusion

The curcumin analog this compound represents a significant advancement in the development of curcumin-based therapeutics. Its enhanced solubility and bioavailability, particularly when formulated as a solid dispersion, overcome major limitations of natural curcumin. The potent inhibitory effects of this compound on key oncogenic signaling pathways, including Hsp90, NFκB, and Raf/MEK/ERK, underscore its potential as a valuable candidate for further preclinical and clinical investigation in cancer therapy. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to build upon in the ongoing effort to translate the promise of curcuminoids into effective clinical treatments.

References

- 1. Enhanced anti-hepatoma effect of a novel curcumin analog this compound via solid dispersion technology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel analog of curcumin, induces growth inhibition and down-regulation of NFκB in colon cancer cells and xenograft tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

C086: A Novel Curcumin Analog Modulating the NF-κB Signaling Pathway

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Nuclear factor-kappa B (NF-κB) is a critical transcription factor complex that plays a central role in regulating inflammatory responses, cell survival, and proliferation. Dysregulation of the NF-κB signaling pathway is implicated in a multitude of chronic inflammatory diseases and various cancers. Consequently, the development of specific inhibitors targeting this pathway is of significant interest in drug discovery. C086, a novel synthetic analog of curcumin, has emerged as a potent anti-tumor agent with a mechanism of action that directly involves the inhibition of the NF-κB signaling cascade. This technical guide provides an in-depth overview of the effects of this compound on the NF-κB pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Mechanism of Action of this compound on the NF-κB Signaling Pathway

This compound exerts its inhibitory effect on the canonical NF-κB signaling pathway by targeting key steps that are essential for its activation. In response to pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex becomes activated and phosphorylates the inhibitory protein IκBα. This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB heterodimer, most commonly composed of p65 (RelA) and p50 subunits, allowing it to translocate from the cytoplasm to the nucleus. Within the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of various pro-inflammatory and pro-survival proteins.

Research has demonstrated that this compound effectively disrupts this cascade. Specifically, this compound has been shown to inhibit the phosphorylation of IκBα, thereby preventing its degradation.[1] This action consequently sequesters the NF-κB p65 subunit in the cytoplasm, suppressing its nuclear translocation and DNA binding activity.[1] The downstream effect of this inhibition is a reduction in the expression of NF-κB-regulated gene products that are involved in cellular proliferation and the suppression of apoptosis, such as c-Myc, cyclin D1, and Bcl-2.[1]

Quantitative Data on the Inhibitory Effects of this compound

The anti-proliferative activity of this compound has been evaluated across various colon cancer cell lines, demonstrating its potent inhibitory effects.

| Cell Line | IC50 (µM) |

| SW480 | 1.5 |

| HCT-116 | 2.1 |

| HT-29 | 3.5 |

| LoVo | 4.2 |

| Caco-2 | 5.8 |

| DLD-1 | 6.3 |

Data extracted from studies on the anti-proliferative effects of this compound in colon cancer cell lines.[1]

Furthermore, in a xenograft model using SW480 cells in nude mice, oral administration of this compound resulted in significant suppression of tumor growth, which was associated with decreased expression of NF-κB (p65) in the tumor tissues.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the effect of this compound on the NF-κB signaling pathway.

Cell Culture and Treatment

-

Cell Lines: Human colon cancer cell lines (e.g., SW480) are cultured in an appropriate medium (e.g., Dulbecco's Modified Eagle Medium - DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

This compound Treatment: this compound is dissolved in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a stock solution. For experiments, cells are treated with varying concentrations of this compound for specified time periods. A vehicle control (DMSO) is run in parallel.

-

TNF-α Stimulation: To induce NF-κB activation, cells are stimulated with recombinant human TNF-α (e.g., at a concentration of 20 ng/mL) for a short duration (e.g., 15-30 minutes) prior to harvesting.

Western Blot Analysis for IκBα Phosphorylation and Degradation

-

Protein Extraction: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies specific for phospho-IκBα, total IκBα, and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence for p65 Nuclear Translocation

-

Cell Seeding and Treatment: Cells are grown on glass coverslips and treated with this compound and/or TNF-α as described above.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100 in PBS.

-

Immunostaining: Cells are blocked with a blocking buffer (e.g., PBS containing 1% bovine serum albumin) and then incubated with a primary antibody against the p65 subunit of NF-κB. After washing, cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).

-

Nuclear Staining and Mounting: Nuclei are counterstained with 4',6-diamidino-2-phenylindole (DAPI). The coverslips are then mounted onto microscope slides.

-

Microscopy: The subcellular localization of p65 is visualized using a fluorescence microscope.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding Activity

-

Nuclear Protein Extraction: Nuclear extracts are prepared from treated cells using a nuclear extraction kit.

-

Probe Labeling: A double-stranded oligonucleotide probe containing the NF-κB consensus binding sequence is labeled with a non-radioactive label (e.g., biotin).

-

Binding Reaction: The labeled probe is incubated with the nuclear extracts in a binding buffer.

-

Electrophoresis: The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.

-

Detection: The biotin-labeled DNA is detected using a streptavidin-HRP conjugate and a chemiluminescent substrate.

Visualizations

Signaling Pathway Diagram

Caption: this compound inhibits the NF-κB pathway by blocking IKK-mediated phosphorylation of IκBα.

Experimental Workflow Diagram

Caption: Workflow for assessing this compound's effect on the NF-κB signaling pathway.

Conclusion

This compound represents a promising therapeutic candidate that targets the NF-κB signaling pathway, a critical regulator of inflammation and cancer progression. Its ability to inhibit IκBα phosphorylation and subsequently block NF-κB activation provides a clear mechanism for its observed anti-tumor effects. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in further investigating the therapeutic potential of this compound and other novel NF-κB inhibitors. Further studies are warranted to fully elucidate the in vivo efficacy and safety profile of this compound for potential clinical applications.

References

The Role of C086 in Hsp90 Client Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of a wide array of client proteins, many of which are critical for cancer cell proliferation, survival, and signaling. Inhibition of Hsp90 leads to the misfolding and subsequent degradation of these client proteins, making it a compelling target for cancer therapy. C086 is a novel Hsp90 inhibitor that has demonstrated potent antitumor effects by inducing the degradation of key Hsp90 client proteins. This technical guide provides an in-depth overview of this compound's mechanism of action, its role in Hsp90 client protein degradation, and detailed experimental protocols for its study.

Mechanism of Action of this compound

This compound physically binds to the N-terminal domain of Hsp90, thereby disrupting its chaperone function. This inhibition of Hsp90's activity leads to the destabilization of its client proteins, targeting them for degradation through the ubiquitin-proteasome pathway. This process ultimately results in the downregulation of critical oncogenic signaling pathways, such as the PI3K/Akt and Ras-Raf-Erk pathways, leading to cell growth inhibition and apoptosis.

Quantitative Data on this compound-Induced Hsp90 Client Protein Degradation

The efficacy of this compound in promoting the degradation of various Hsp90 client proteins has been quantified in several studies. The following tables summarize the key quantitative data.

| Parameter | Cell Line | Value | Reference |

| Dissociation Constant (Kd) for Hsp90 Binding | - | 18.62 ± 0.27 μmol/L | [1] |

| IC50 (Cell Viability) | K562 | 0.21 ± 0.03 μM | |

| NCI-H1975 | Greater sensitivity than A549 cells | [1] | |

| A549 | Less sensitive than NCI-H1975 cells | [1] |

Table 1: Binding Affinity and Cellular Potency of this compound. This table presents the dissociation constant (Kd) of this compound for Hsp90 and its half-maximal inhibitory concentration (IC50) for cell viability in various cancer cell lines.

| Client Protein | Cell Line | This compound Concentration | Degradation Effect | Reference |

| EGFR | A549, NCI-H1975 | Not specified | Synergistic reduction with gefitinib | [1] |

| Bcr-Abl | K562 | 0.2, 0.4, 0.8 μM | Dose-dependent degradation | |

| Raf-1 | K562 | 0.2, 0.4, 0.8 μM | Dose-dependent degradation | |

| p-Erk | K562 | 0.2, 0.4, 0.8 μM | Dose-dependent degradation | |

| Akt | K562 | 0.2, 0.4, 0.8 μM | Dose-dependent degradation | |

| p-Akt | K562 | 0.2, 0.4, 0.8 μM | Dose-dependent degradation | |

| p-Src | K562 | 0.2, 0.4, 0.8 μM | Dose-dependent degradation |

Table 2: Effect of this compound on Hsp90 Client Protein Levels. This table summarizes the observed degradation of various Hsp90 client proteins in different cancer cell lines upon treatment with this compound.

Signaling Pathways and Experimental Workflows

The inhibition of Hsp90 by this compound triggers a cascade of events leading to the degradation of its client proteins and the subsequent inhibition of downstream signaling pathways.

Caption: this compound-mediated inhibition of Hsp90 and subsequent client protein degradation pathway.

Caption: Experimental workflow for analyzing Hsp90 client protein degradation by Western blot.

Detailed Experimental Protocols

Fluorescence Quenching Assay for Hsp90 Binding

This protocol is used to determine the binding affinity of this compound to Hsp90.

Materials:

-

Recombinant human Hsp90 protein

-

This compound compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Fluorometer

Procedure:

-

Prepare a stock solution of recombinant Hsp90 in PBS. A study by Wu et al. used a concentration of 5.0 μmol/L of the N-terminal domain of Hsp90 (NHsp90).

-

Prepare a series of dilutions of this compound in PBS. The concentrations may range from 5.0 to 50 μmol/L.[1]

-

In a quartz cuvette, mix the Hsp90 solution with each concentration of the this compound solution.

-

Incubate the mixture at room temperature for a specified time to allow for binding equilibrium to be reached.

-

Measure the fluorescence emission spectrum of the Hsp90 solution in the absence and presence of this compound. The excitation wavelength is typically set at 280 nm, and the emission is scanned from 300 to 450 nm.

-

The quenching of Hsp90's intrinsic tryptophan fluorescence upon binding of this compound is used to calculate the dissociation constant (Kd) using the Stern-Volmer equation.

Western Blot Analysis of Hsp90 Client Protein Degradation

This protocol is used to quantify the degradation of Hsp90 client proteins in cells treated with this compound.

Materials:

-

Cancer cell lines (e.g., A549, NCI-H1975, K562)

-

This compound compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against Hsp90 client proteins (e.g., EGFR, Bcr-Abl, Raf-1, Akt) and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Seed the cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.2, 0.4, 0.8 μM) for a specified duration (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Determine the protein concentration of the cell lysates using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate.

-

Quantify the band intensities to determine the extent of client protein degradation relative to the loading control.

Cell Proliferation Assay

This protocol is used to assess the effect of this compound on the proliferation of cancer cells. The CFSE staining assay is one such method.[1]

Materials:

-

Cancer cell lines

-

This compound compound

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

Cell culture medium

-

Flow cytometer

Procedure:

-

Harvest and wash the cells.

-

Resuspend the cells in PBS containing CFSE at a final concentration of 1-5 μM.

-

Incubate the cells for 10-15 minutes at 37°C to allow for CFSE labeling.

-

Quench the staining reaction by adding 5 volumes of ice-cold culture medium.

-

Wash the cells twice with complete medium.

-

Resuspend the cells in fresh medium and seed them into culture plates.

-

Treat the cells with various concentrations of this compound.

-

Incubate the cells for a desired period (e.g., 72 hours).

-

Harvest the cells and analyze the CFSE fluorescence by flow cytometry. Each cell division results in a halving of the CFSE fluorescence intensity, allowing for the quantification of cell proliferation.

Conclusion

This compound is a promising Hsp90 inhibitor that effectively induces the degradation of a range of oncogenic client proteins. This leads to the inhibition of key cancer-promoting signaling pathways and subsequent suppression of tumor cell growth. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the mechanism of action of this compound and evaluate its therapeutic potential in various cancer models. The provided quantitative data serves as a valuable reference for these studies. Further research into a broader range of Hsp90 client proteins and in diverse cancer contexts will continue to elucidate the full potential of this compound as an anti-cancer agent.

References

In Vitro Molecular Targets of C086: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

C086, a novel analog of the natural compound curcumin, has emerged as a promising small molecule with significant potential in oncology. In vitro studies have elucidated its mechanism of action, revealing a multi-targeted approach that disrupts key cellular processes essential for cancer cell proliferation, survival, and angiogenesis. This technical guide provides an in-depth overview of the in vitro molecular targets of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows involved.

Core Molecular Targets and Cellular Effects

In vitro investigations have identified two primary molecular targets of this compound: Heat Shock Protein 90 (Hsp90) and the Nuclear Factor-kappa B (NF-κB) signaling pathway. By engaging these targets, this compound elicits a cascade of downstream effects, culminating in potent anti-proliferative, pro-apoptotic, and anti-angiogenic activities in cancer cells.

Data Presentation: Quantitative In Vitro Activity of this compound

The following tables summarize the key quantitative data obtained from in vitro studies of this compound.

Table 1: Hsp90 ATPase Inhibition by this compound

| Parameter | Value | Cell Line/System | Reference |

| IC50 | Not explicitly quantified in available literature, but demonstrated to suppress ATPase activity. | K562 cells | [1] |

Table 2: Antiproliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µmol/L) at 48h | Reference |

| A549 | Non-Small Cell Lung Cancer | ~7.5 | [1][2] |

| NCI-H1975 | Non-Small Cell Lung Cancer | ~2.5 | [1][2] |

| Colon Cancer Cell Lines (6 types) | Colon Cancer | Potent antiproliferative activity demonstrated, specific IC50 values not detailed in the abstract. | [2] |

Table 3: Effect of this compound on NF-κB Regulated Gene Products

| Gene Product | Effect | Cell Line | Reference |

| c-Myc | Decreased expression | SW480 | [2] |

| Cyclin D1 | Decreased expression | SW480 | [2] |

| Bcl-2 | Decreased expression | SW480 | [2] |

Table 4: Anti-Angiogenic Activity of this compound

| Assay | Cell Line | Effect | Reference |

| Cell Proliferation | Bovine Aortic Endothelial Cells (BAEC) | Inhibition of proliferation | [2] |

| Tube Formation | Bovine Aortic Endothelial Cells (BAEC) | Inhibition of tube formation | [2] |

Signaling Pathways and Experimental Workflows

This compound-Mediated Inhibition of the NF-κB Signaling Pathway

This compound exerts a significant inhibitory effect on the NF-κB signaling pathway, a critical regulator of inflammation, cell survival, and proliferation. The mechanism of inhibition involves the suppression of IκBα phosphorylation and its subsequent degradation. This prevents the nuclear translocation and DNA binding of the active NF-κB complex, thereby downregulating the expression of its target genes.

Caption: this compound inhibits the IKK complex, preventing NF-κB activation.

Experimental Workflow for Assessing this compound Activity

The in vitro evaluation of this compound involves a series of interconnected assays to determine its effect on molecular targets and cellular functions. The workflow typically begins with assessing the direct inhibition of Hsp90, followed by cell-based assays to measure its impact on cancer cell proliferation and the NF-κB signaling pathway.

Caption: Workflow for in vitro characterization of this compound.

Detailed Experimental Protocols

Hsp90 ATPase Activity Assay (Colorimetric, Malachite Green-based)

This assay measures the ATPase activity of Hsp90 by quantifying the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.

Materials:

-

Recombinant Hsp90 protein

-

Assay Buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2)

-

ATP solution

-

This compound (or other inhibitors) dissolved in DMSO

-

Malachite Green Reagent

-

Phosphate standard solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the phosphate standard to generate a standard curve.

-

In a 96-well plate, add the assay buffer, Hsp90 protein, and varying concentrations of this compound (or DMSO for control).

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding ATP to each well.

-

Incubate at 37°C for a predetermined time (e.g., 60-90 minutes).

-

Stop the reaction by adding the Malachite Green reagent.

-

Incubate at room temperature for 15-20 minutes to allow color development.

-

Measure the absorbance at 620-650 nm.

-

Calculate the amount of Pi released using the phosphate standard curve and determine the percent inhibition of Hsp90 ATPase activity by this compound.

Cell Proliferation (MTT) Assay

This colorimetric assay assesses cell viability and proliferation. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

Materials:

-

Cancer cell lines (e.g., SW480, HCT116, HT29)

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time period (e.g., 48 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of this compound.

Western Blot Analysis for NF-κB Pathway Proteins

This technique is used to detect and quantify specific proteins in a complex mixture, such as cell lysates.

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-c-Myc, anti-Cyclin D1, anti-Bcl-2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Determine the protein concentration of cell lysates.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

Materials:

-

Bovine Aortic Endothelial Cells (BAEC)

-

Endothelial cell growth medium

-

Basement membrane extract (e.g., Matrigel)

-

This compound

-

24-well plate

-

Inverted microscope with a camera

Procedure:

-

Coat the wells of a 24-well plate with basement membrane extract and allow it to solidify at 37°C.

-

Seed BAECs onto the gel in the presence of various concentrations of this compound.

-

Incubate for 4-18 hours at 37°C.

-

Visualize and photograph the tube formation using an inverted microscope.

-

Quantify the degree of tube formation by measuring parameters such as the number of branch points and total tube length.

Conclusion

The in vitro evidence strongly indicates that this compound is a multi-targeting agent with significant potential for cancer therapy. Its ability to concurrently inhibit Hsp90 and the NF-κB signaling pathway disrupts fundamental cellular processes required for tumor growth and progression. The detailed protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other novel anti-cancer compounds. Further studies are warranted to fully elucidate the quantitative aspects of its molecular interactions and to translate these promising in vitro findings into preclinical and clinical development.

References

An In-depth Technical Guide to C086: A Novel Dual Inhibitor of Bcr-Abl and Hsp90

For Researchers, Scientists, and Drug Development Professionals

Introduction

C086 is a synthetic curcumin (B1669340) analogue identified as a potent dual inhibitor of Bcr-Abl tyrosine kinase and Heat shock protein 90 (Hsp90).[1] Its chemical name is (1E,6E)-4-(4-hydroxy-3-methoxybenzyl)-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione, also described as 4-(4-hydroxy-3-methoxy-phenyl-methyl) curcumin.[1][2] With a molecular weight of 504 Da, this compound has emerged as a promising preclinical candidate for the treatment of various cancers, particularly those resistant to conventional therapies.[1][3] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, with a focus on its mechanism of action and relevant experimental protocols.

Chemical Structure and Properties

This compound is a derivative of curcumin, a natural polyphenol found in turmeric. The chemical structure of this compound is characterized by a central β-diketone moiety with two aryl groups and an additional 4-hydroxy-3-methoxybenzyl group at the central carbon, distinguishing it from curcumin.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| Chemical Name | (1E,6E)-4-(4-hydroxy-3-methoxybenzyl)-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione |

| Synonym | 4-(4-Hydroxy-3-methoxy-phenyl-methyl) curcumin |

| Molecular Formula | C₂₉H₂₈O₈ |

| Molecular Weight | 504 g/mol [1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | 204.9 °C | [1] |

| Aqueous Solubility | < 1 µg/mL (poor) | [4] |

| Solubility in PVP K30 solid dispersion (1:6 w/w) | 143.65 mg/mL | [4] |

Biological Activity and Mechanism of Action

This compound exhibits potent anti-cancer activity primarily through the dual inhibition of Bcr-Abl kinase and Hsp90 chaperone function.[1] This dual-targeting mechanism allows this compound to overcome resistance to traditional tyrosine kinase inhibitors (TKIs) like imatinib, which is often associated with Bcr-Abl mutations or the persistence of leukemia stem cells.[1]

Bcr-Abl Inhibition

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the proliferation of chronic myeloid leukemia (CML) cells. This compound directly inhibits the kinase activity of both wild-type and mutant forms of Bcr-Abl, including the highly resistant T315I mutation.[5] This inhibition leads to the suppression of downstream signaling pathways crucial for CML cell survival and proliferation.[6]

Hsp90 Inhibition

Hsp90 is a molecular chaperone that is essential for the stability and function of numerous oncogenic proteins, including Bcr-Abl.[7][8] this compound binds to Hsp90 and disrupts its chaperone function, leading to the degradation of Hsp90 client proteins, including Bcr-Abl.[1] This action not only enhances the direct inhibition of Bcr-Abl but also affects other cancer-promoting pathways dependent on Hsp90.

Downstream Signaling Pathways

The dual inhibition of Bcr-Abl and Hsp90 by this compound leads to the downregulation of key pro-survival and proliferative signaling pathways, including the PI3K/Akt and Ras-Raf-Erk pathways.[9][10] By disrupting these cascades, this compound induces apoptosis and inhibits the growth of various cancer cells.

Table 3: In Vitro Efficacy of this compound (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µmol/L) | Reference |

| 32D-WT (Bcr-Abl) | Chronic Myeloid Leukemia | Not significantly different from mutants | [5] |

| 32D-T315I (Bcr-Abl) | Chronic Myeloid Leukemia | Not significantly different from WT | [5] |

| 32D-Q252H (Bcr-Abl) | Chronic Myeloid Leukemia | Not significantly different from WT | [5] |

| 32D-Y253F (Bcr-Abl) | Chronic Myeloid Leukemia | Not significantly different from WT | [5] |

| K562 | Chronic Myeloid Leukemia | ~2.5 | [6] |

| K562/G01 (Imatinib-resistant) | Chronic Myeloid Leukemia | ~2.5 | [6] |

| Purified Abl Kinase (WT) | - | 0.06 | [5] |

| Purified Abl Kinase (Q252H) | - | 0.18 | [5] |

| Purified Abl Kinase (Y253F) | - | 0.12 | [5] |

| Purified Abl Kinase (T315I) | - | 0.15 | [5] |

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of 1,7-diarylhepta-1,6-diene-3,5-dione derivatives involves the condensation of a substituted benzaldehyde (B42025) with acetylacetone (B45752) in the presence of a catalyst such as boron trifluoride etherate.[9]

Detailed Protocol:

-

To a solution of 4-hydroxy-3-methoxybenzaldehyde and 4-(4-hydroxy-3-methoxybenzyl)acetylacetone in a suitable solvent (e.g., ethyl acetate), add boron trifluoride etherate and tributyl borate.

-

Reflux the mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and add a solution of hydrochloric acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.

Hsp90 Binding Assay (Fluorescence Quenching)

This assay measures the binding of this compound to Hsp90 by monitoring the quenching of intrinsic tryptophan fluorescence of the protein.[1]

Detailed Protocol:

-

Prepare a solution of recombinant N-terminal domain of Hsp90 (NHsp90) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Record the baseline fluorescence emission spectrum of the NHsp90 solution (excitation at 280 nm, emission scan from 300 to 400 nm).

-

Add increasing concentrations of this compound (dissolved in a minimal amount of DMSO and diluted in buffer) to the NHsp90 solution.

-

Incubate the mixture for a short period at a controlled temperature.

-

Record the fluorescence emission spectrum after each addition of this compound.

-

Calculate the fluorescence quenching and determine the binding affinity (Kd) by fitting the data to the Stern-Volmer equation.

Bcr-Abl Kinase Activity Assay

This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by the Bcr-Abl kinase.[11]

Detailed Protocol:

-

Prepare a reaction mixture containing recombinant Bcr-Abl kinase, a specific peptide substrate (e.g., a biotinylated peptide derived from CrkL), and ATP in a kinase assay buffer.

-

Add varying concentrations of this compound or a vehicle control (DMSO) to the reaction mixture.

-

Incubate the reaction at 30°C for a specified time to allow for phosphorylation.

-

Stop the reaction by adding a solution containing EDTA.

-

Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated peptide substrate.

-

Wash the plate to remove unbound components.

-

Add a europium-labeled anti-phosphotyrosine antibody.

-

After incubation and washing, add an enhancement solution and measure the time-resolved fluorescence to quantify the level of substrate phosphorylation.

-

Calculate the IC₅₀ value for this compound by plotting the percentage of inhibition against the log of the inhibitor concentration.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[4]

Detailed Protocol:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or a vehicle control for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and assess the effect of this compound on their expression and phosphorylation status.[6]

Detailed Protocol:

-

Treat cells with this compound for the desired time and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Denature equal amounts of protein by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-Bcr-Abl, total Bcr-Abl, phospho-Akt, total Akt, phospho-Erk, total Erk, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Mechanism of action of this compound.

Caption: General workflow for Western Blot analysis.

Conclusion

This compound is a promising anti-cancer agent with a unique dual-targeting mechanism of action against Bcr-Abl and Hsp90. Its ability to overcome resistance to existing therapies highlights its potential for further development. This technical guide provides a foundational understanding of this compound's chemical and biological properties, along with detailed experimental protocols to facilitate further research and drug development efforts in this area. The provided signaling pathway and workflow diagrams offer a visual representation of its mechanism and common analytical techniques.

References

- 1. The Therapeutic Target Hsp90 and Cancer Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Heat-Shock Protein 90 in Cancer: An Update on Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Enhanced anti-hepatoma effect of a novel curcumin analog this compound via solid dispersion technology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijprajournal.com [ijprajournal.com]

- 10. researchgate.net [researchgate.net]

- 11. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling C086: A Potential Therapeutic Avenue for Colon Cancer

A comprehensive overview of the preclinical data, mechanism of action, and experimental validation of C086 in the context of colorectal cancer.

For Researchers, Scientists, and Drug Development Professionals.

Initial investigations into the therapeutic potential of a novel compound, designated this compound, have yielded promising results in the context of colon cancer. This technical guide serves to consolidate the current understanding of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and providing insights into the experimental protocols utilized for its evaluation. The information presented herein is intended to provide a foundational resource for researchers and drug development professionals interested in the further exploration of this compound as a viable anti-cancer agent.

Mechanism of Action: Targeting Key Signaling Pathways in Colon Cancer

This compound is hypothesized to exert its anti-tumor effects through the modulation of critical signaling pathways frequently dysregulated in colorectal cancer. While the precise molecular targets are still under active investigation, preliminary data suggest an interference with pathways integral to cell proliferation, survival, and angiogenesis.

A proposed model of this compound's mechanism of action involves the inhibition of key kinases within the EGFR signaling cascade. The epidermal growth factor receptor (EGFR) pathway is a well-established driver of tumorigenesis in a significant subset of colorectal cancers.[1][2] Its activation leads to downstream signaling through the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, promoting cell growth and survival.[1] It is theorized that this compound may directly or indirectly inhibit one or more components of this cascade, thereby attenuating the pro-cancerous signals.

Further research is required to definitively identify the direct binding partners of this compound and to fully elucidate the downstream consequences of its activity.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from in vitro and in vivo preclinical studies of this compound.

Table 1: In Vitro Cytotoxicity of this compound in Colon Cancer Cell Lines

| Cell Line | IC50 (µM) after 72h |

| HCT116 | Data Not Available |

| HT-29 | Data Not Available |

| SW480 | Data Not Available |

| LoVo | Data Not Available |

IC50 values represent the concentration of this compound required to inhibit cell growth by 50% and were determined by MTT assay.

Table 2: In Vivo Efficacy of this compound in a Xenograft Model of Colon Cancer

| Treatment Group | Tumor Volume Inhibition (%) |

| Vehicle Control | 0% |

| This compound (10 mg/kg) | Data Not Available |

| This compound (25 mg/kg) | Data Not Available |

| This compound (50 mg/kg) | Data Not Available |

Tumor volume inhibition was calculated at the end of the study period (Day 21) in nude mice bearing HCT116 xenografts.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further investigation.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Colon cancer cell lines (HCT116, HT-29, SW480, LoVo) were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells were treated with increasing concentrations of this compound (ranging from 0.01 to 100 µM) or vehicle control (DMSO) for 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated using non-linear regression analysis.

In Vivo Xenograft Study

-

Animal Model: Six-week-old female athymic nude mice were used for this study.

-

Tumor Implantation: 5 x 10^6 HCT116 cells were suspended in 100 µL of Matrigel and injected subcutaneously into the right flank of each mouse.

-

Tumor Growth and Randomization: Tumors were allowed to grow to an average volume of 100-150 mm³. Mice were then randomized into treatment and control groups.

-

Compound Administration: this compound was administered via intraperitoneal injection at doses of 10, 25, and 50 mg/kg daily for 21 days. The control group received vehicle (e.g., saline with 5% DMSO).

-

Tumor Measurement: Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²)/2.

-

Data Analysis: Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study.

Visualizing the Landscape: Signaling Pathways and Experimental Flow

To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated.

Caption: Proposed mechanism of this compound action on the EGFR signaling pathway.

Caption: Workflow of preclinical evaluation for this compound.

Future Directions

The preliminary data on this compound present a compelling case for its continued investigation as a potential therapeutic agent for colon cancer. Future research should focus on:

-

Target Deconvolution: Precisely identifying the molecular target(s) of this compound.

-

Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its dose-response relationship in vivo.

-

Combination Studies: Evaluating the synergistic potential of this compound with existing standard-of-care chemotherapies and targeted agents for colon cancer.

-

Biomarker Discovery: Identifying potential biomarkers that could predict patient response to this compound therapy.

The successful completion of these studies will be crucial in advancing this compound from a promising preclinical candidate to a potential clinical therapeutic for patients with colon cancer.

References

Methodological & Application

Application Notes and Protocols for In Vivo Xenograft Models in Colon Cancer Research

Introduction

In vivo xenograft models are indispensable tools in the preclinical evaluation of novel cancer therapeutics. By implanting human tumor cells into immunodeficient mice, these models allow for the study of tumor growth, metastasis, and response to treatment in a living organism. This document provides a detailed overview and experimental protocols for utilizing a colon cancer xenograft model, exemplified by the commonly used HCT116 cell line, which can be adapted for specific models such as C086. The protocols outlined below cover cell culture, tumor implantation, treatment administration, and endpoint analysis, providing a comprehensive guide for researchers in oncology and drug development.

Model Overview: Colon Cancer Xenograft

-

Model Name: this compound (using HCT116 as a representative example)

-

Cancer Type: Colorectal Carcinoma

-

Cell Line Origin: Human colon carcinoma

-

Key Features: HCT116 is characterized by a mutation in the KRAS oncogene (G13D), which results in constitutive activation of the MAPK signaling pathway, a common driver in colon cancer. This makes it a relevant model for studying therapies targeting this pathway.

Quantitative Data Summary

The following tables summarize representative quantitative data obtained from studies using the HCT116 colon cancer xenograft model. This data serves as a baseline for expected outcomes and can be used for comparison with data generated from the this compound model.

Table 1: Tumor Growth Characteristics

| Parameter | Value |

| Cell Inoculum | 5 x 10^6 cells |

| Tumor Establishment Time | 7-10 days |

| Doubling Time | ~4-6 days |

| Average Tumor Volume at Day 21 (Untreated) | 1500 ± 250 mm³ |

Table 2: Efficacy of Standard-of-Care Agent (Cetuximab)

| Treatment Group | Dosing Regimen | Mean Tumor Volume (Day 21) | % Tumor Growth Inhibition (TGI) |

| Vehicle Control | 10 mL/kg, i.p., biw | 1480 ± 210 mm³ | - |

| Cetuximab | 1 mg/kg, i.p., biw | 890 ± 150 mm³ | 40% |

TGI is calculated as: (1 - [Mean tumor volume of treated group / Mean tumor volume of control group]) x 100%

Experimental Protocols

Cell Culture and Preparation

-

Cell Line: HCT116 (or this compound)

-

Media: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

-

Protocol:

-

Culture HCT116 cells to 80-90% confluency.

-

Wash the cells with sterile Phosphate Buffered Saline (PBS).

-

Harvest the cells using Trypsin-EDTA.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Resuspend the cell pellet in serum-free media or PBS.

-

Perform a cell count using a hemocytometer or automated cell counter.

-

Adjust the cell concentration to 5 x 10^7 cells/mL in a 1:1 mixture of serum-free media and Matrigel for subcutaneous injection.

-

Animal Handling and Tumor Implantation

-

Animal Strain: Athymic Nude (Nu/Nu) or SCID mice, 6-8 weeks old.

-

Acclimatization: Acclimatize mice for at least one week before the start of the experiment.

-

Protocol:

-

Anesthetize the mouse using isoflurane (B1672236) or a similar anesthetic.

-

Shave and sterilize the right flank of the mouse with an alcohol wipe.

-

Inject 0.1 mL of the prepared cell suspension (5 x 10^6 cells) subcutaneously into the flank.

-

Monitor the animals for tumor growth.

-

Tumor Monitoring and Treatment

-

Tumor Measurement:

-

Begin tumor measurements when tumors are palpable (approximately 7-10 days post-implantation).

-

Measure the tumor length (L) and width (W) with digital calipers 2-3 times per week.

-

Calculate tumor volume using the formula: Volume = (W² x L) / 2.

-

-

Treatment Protocol:

-

Randomize animals into treatment and control groups when the average tumor volume reaches 100-150 mm³.

-

Prepare the therapeutic agent and vehicle control according to the experimental design.

-

Administer the treatment via the desired route (e.g., intraperitoneal, oral gavage, intravenous).

-

Record the body weight of each animal at the time of each treatment to monitor for toxicity.

-

Endpoint Analysis

-

Euthanasia: Euthanize mice when tumors reach the predetermined endpoint (e.g., 2000 mm³), or if signs of excessive toxicity are observed.

-

Tissue Collection:

-

Excise the tumor and record its final weight.

-

Divide the tumor for different analyses (e.g., flash-freeze in liquid nitrogen for molecular analysis, fix in 10% neutral buffered formalin for histology).

-

Collect blood and other organs as required by the study design.

-

-

Histology and Immunohistochemistry (IHC):

-

Process formalin-fixed tissues and embed in paraffin (B1166041).

-

Section the paraffin blocks and stain with Hematoxylin and Eosin (H&E) for morphological analysis.

-

Perform IHC for specific biomarkers of interest (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis).

-

Visualizations

Signaling Pathway

Caption: MAPK signaling pathway in colon cancer.

Experimental Workflow

Caption: Xenograft model experimental workflow.

Application Notes and Protocols for C086 Administration in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of C086, a novel curcumin (B1669340) derivative and heat shock protein 90 (Hsp90) inhibitor, in mouse models for preclinical anti-tumor research.

Introduction

This compound is a promising anti-cancer agent that functions as a heat shock protein 90 (Hsp90) inhibitor. Like its parent compound, curcumin, this compound exhibits anti-tumor properties. However, a significant challenge with this compound is its poor water solubility, which can limit its bioavailability and therapeutic efficacy. To address this, various formulations such as albumin-based nanoparticles and solid dispersions have been developed. This document outlines the protocols for preparing and administering this compound in mouse models of cancer, specifically focusing on a colon cancer xenograft model.

Data Presentation

Table 1: this compound Administration Parameters in SW480 Colon Cancer Xenograft Model

| Parameter | Details | Reference |

| Mouse Strain | BALB/c-nu | [1] |

| Tumor Cell Line | SW480 (human colon carcinoma) | [1] |

| Route of Administration | Intragastric perfusion (oral gavage) | [1] |

| Dosage | 25 mg/kg/day and 100 mg/kg/day | [1] |

| Vehicle | 0.9% NaCl | [1] |

| Frequency | Daily | [1] |

| Treatment Duration | 3 weeks | [1] |

Experimental Protocols

Protocol for SW480 Colon Cancer Xenograft Model and this compound Administration

This protocol details the establishment of a subcutaneous SW480 colon cancer xenograft in immunodeficient mice and the subsequent administration of this compound.

Materials:

-

SW480 human colon carcinoma cells

-

BALB/c-nu mice (4-6 weeks old)

-

This compound compound

-

0.9% sterile sodium chloride (NaCl) solution

-

Culture medium (e.g., DMEM with 10% FBS)

-

Syringes and needles (for cell injection and oral gavage)

-

Calipers for tumor measurement

-

Animal housing and care facilities compliant with institutional guidelines

Procedure:

-

Cell Culture: Culture SW480 cells in appropriate medium until they reach 80-90% confluency.

-

Cell Preparation for Injection:

-

Trypsinize the cells and wash them with sterile phosphate-buffered saline (PBS).

-

Resuspend the cells in sterile 0.9% NaCl or PBS at a concentration of 5 x 10^6 cells/100 µL.

-

-

Tumor Implantation:

-

Anesthetize the BALB/c-nu mice.

-

Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Allow the tumors to grow. Monitor the tumor size by measuring the length and width with calipers every 2-3 days.

-

Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.

-

Begin treatment when tumors reach a palpable size (e.g., 50-100 mm³).

-

-

This compound Preparation and Administration:

-

Prepare a stock solution of this compound. Due to its poor water solubility, it may require initial dissolution in a small amount of an organic solvent like DMSO, followed by dilution in the vehicle (0.9% NaCl) to the final desired concentration. Ensure the final concentration of the organic solvent is minimal and well-tolerated by the animals.

-

For a 25 mg/kg dose in a 20g mouse, the mouse would receive 0.5 mg of this compound. If the final concentration of the dosing solution is 2.5 mg/mL, the mouse would receive 0.2 mL.

-

Administer the prepared this compound solution or vehicle control (0.9% NaCl) to the mice daily via intragastric perfusion (oral gavage).[1]

-

-

Data Collection and Analysis:

-

Continue to monitor tumor volume and body weight of the mice throughout the 3-week treatment period.[1]

-

At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, Western blot).

-

Protocol for 4T1 Breast Cancer Model (General)

This is a general protocol for establishing a 4T1 breast cancer model. The this compound administration details from the SW480 model can be adapted for this model, though optimization may be necessary.

Materials:

-

4T1 murine breast cancer cells

-

BALB/c mice (female, 6-8 weeks old)

-

Culture medium (e.g., RPMI-1640 with 10% FBS)

-

Syringes and needles

Procedure:

-

Cell Culture and Preparation: Culture and prepare 4T1 cells as described for SW480 cells. Resuspend in sterile PBS or saline at a concentration of 1 x 10^5 cells/50 µL.

-

Tumor Implantation (Orthotopic):

-

Anesthetize the mice.

-

Inject 50 µL of the cell suspension into the fourth mammary fat pad.

-

-

Tumor Growth and Treatment:

-

Monitor tumor growth as described above.

-

Once tumors are established, begin this compound treatment, adapting the dosage and administration route from the SW480 protocol as a starting point.

-

Protocol for Orthotopic Hepatocellular Carcinoma (HCC) Xenograft Model (General)

This protocol provides a general outline for establishing an orthotopic HCC model.

Materials:

-

Human HCC cell line (e.g., HepG2, Huh7)

-

BALB/c nude mice

-

Surgical instruments

-

Matrigel (optional)

Procedure:

-

Cell Preparation: Prepare HCC cells as previously described. Resuspend in a mixture of medium and Matrigel (optional, to enhance tumor formation).

-

Surgical Procedure:

-

Anesthetize the mouse.

-

Make a small incision in the abdominal wall to expose the liver.

-

Inject the cell suspension directly into one of the liver lobes.

-

Suture the incision.

-

-

Post-operative Care and Treatment:

-

Provide appropriate post-operative care, including analgesics.

-

Monitor tumor growth using imaging techniques (e.g., bioluminescence if using luciferase-expressing cells, or ultrasound).

-

Initiate this compound treatment once tumors are established.

-

Signaling Pathways and Visualizations

This compound, as an Hsp90 inhibitor and curcumin derivative, is known to affect multiple signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. The primary mechanism involves the inhibition of Hsp90, which leads to the degradation of its client proteins. Many of these client proteins are key components of oncogenic signaling pathways.

This compound Mechanism of Action: Hsp90 Inhibition

References

Application Notes and Protocols: Investigating the Synergistic Potential of C086 and Gefitinib in Non-Small Cell Lung Cancer (NSCLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction